2-Nitro-5-(trifluoromethoxy)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

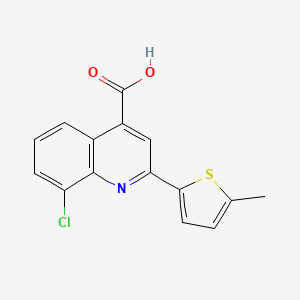

2-Nitro-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4F3NO4 . It is also known by its CAS Number: 1197236-32-0 .

Synthesis Analysis

The synthesis of 2-Nitro-5-(trifluoromethoxy)phenol involves several steps. The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible . In fact, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Molecular Structure Analysis

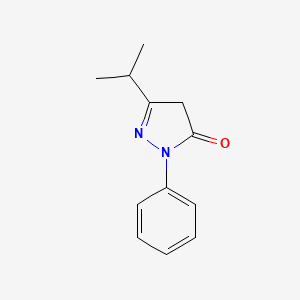

The molecular structure of 2-Nitro-5-(trifluoromethoxy)phenol consists of a phenol group with a nitro group and a trifluoromethoxy group attached to the benzene ring . The 2-Nitro-5-(trifluoromethoxy)phenol molecule contains a total of 18 bond(s). There are 14 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 nitro group(s) (aromatic), and 1 aromatic hydroxyl(s) .科学的研究の応用

Microbial Degradation and Environmental Applications

One notable application area is in environmental science, where studies focus on the microbial degradation of nitroaromatic compounds similar to 2-Nitro-5-(trifluoromethoxy)phenol. For instance, research on the biotransformation and mineralization of nitroaromatic explosives reveals insights into the microbial pathways that could potentially degrade such compounds, indicating the environmental relevance of understanding these processes for bioremediation efforts (Hawari et al., 2000).

Chemical Reactions and Synthesis

In the realm of chemistry, the reactivity of phenol substrates with nitric oxide and peroxynitrite is studied to understand the chemical behavior of compounds with nitro and nitroso groups. Such studies have implications for synthetic chemistry, where the selective nitration or nitrosation of phenols can be crucial for creating specific compounds for research and industrial applications (Yenes & Messeguer, 1999).

Antioxidant Studies

Research on the antioxidant properties of phenols against various reactive species, including nitroxides, sheds light on the potential of 2-Nitro-5-(trifluoromethoxy)phenol and similar compounds in developing antioxidants. These studies are crucial for designing compounds that could mitigate oxidative stress in biological systems (Aliaga et al., 2003).

Photocatalytic Applications

The study of photocatalytic degradation of nitrophenols using modified TiO2 photocatalysts under visible light irradiation demonstrates the potential application of 2-Nitro-5-(trifluoromethoxy)phenol in environmental cleanup processes. These photocatalytic systems are of interest for the degradation of pollutants in water and air (Lü et al., 2010).

Mechanistic Insights into Chemical Reactions

Understanding the mechanisms of chemical reactions involving phenols, such as the stepwise versus concerted mechanisms in reactions of phenolates, is essential for designing efficient synthetic pathways. This knowledge aids in the development of new chemical reactions and the optimization of existing ones for the synthesis of complex molecules (Hunter et al., 1995).

Safety and Hazards

作用機序

Target of Action

It is structurally related to phenol , which is known to have a wide range of targets, including various micro-organisms, some fungi, and viruses .

Mode of Action

Phenol, a structurally related compound, is known to act as a potent proteolytic agent . It dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

特性

IUPAC Name |

2-nitro-5-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-5(11(13)14)6(12)3-4/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOIPPULJYXNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-(trifluoromethoxy)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766224.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)

![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/no-structure.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2766235.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2766239.png)

![2-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2766241.png)

![2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol](/img/structure/B2766246.png)